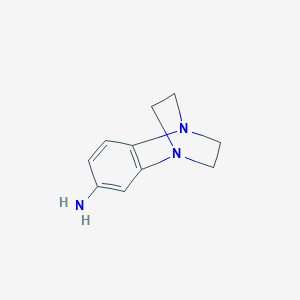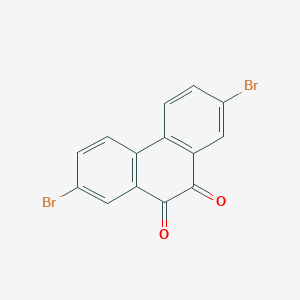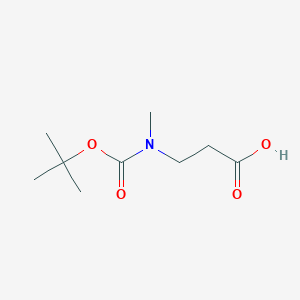
1,2,3-Octanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Octanetriol is a chemical compound that belongs to the class of polyols or alcohols. It is a colorless and odorless liquid that is soluble in water and other polar solvents. Octanetriol is widely used in various industries, including pharmaceuticals, cosmetics, and food, due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of octanetriol is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. It may also interfere with various enzymes and proteins involved in cellular processes, leading to various physiological effects.
Biochemical and Physiological Effects:
Octanetriol has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, modulating immune response, and regulating lipid metabolism. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Octanetriol has several advantages for use in laboratory experiments, such as its low toxicity, stability, and compatibility with various solvents and reagents. However, its high cost and limited availability may be a limitation for some studies.
Orientations Futures
There are several potential future directions for research on octanetriol. One area of interest is its potential use as a drug delivery agent for various therapeutic agents, including anticancer drugs and antibiotics. Another area of research is its potential use in the development of novel antimicrobial agents to combat drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of octanetriol, which may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
Octanetriol can be synthesized through various methods, including the reduction of octanal with sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of octanoic acid using a catalyst such as palladium or platinum. The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Octanetriol has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been investigated as a potential drug delivery agent due to its ability to form stable complexes with drugs and enhance their solubility and bioavailability. It has also been studied for its antimicrobial and antifungal activities, which may be useful in the treatment of infections.
Propriétés
Numéro CAS |
112196-85-7 |
|---|---|
Nom du produit |
1,2,3-Octanetriol |
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
octane-1,2,3-triol |
InChI |
InChI=1S/C8H18O3/c1-2-3-4-5-7(10)8(11)6-9/h7-11H,2-6H2,1H3 |
Clé InChI |
QSQGNBGEHSFMAA-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CO)O)O |
SMILES canonique |
CCCCCC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)

![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)




![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)



